2-(4-Methylfuran-2-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylfuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISYQVDGMZAGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylfuran-2-YL)acetic acid can be achieved through several methods. One common approach involves the radical alkylation of furan derivatives at the α-position using О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H₂O₂/FeSO₄·7H₂O) in dimethyl sulfoxide (DMSO) . Another method includes the Feist–Benary condensation of acetonedicarboxylic acid ester with α-chlorocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylfuran-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Methylfuran-2-YL)acetic acid serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique structure allows for:
- Synthetic Routes: It can be utilized in various synthetic pathways to create derivatives with specific functional groups.
- Reagent Use: The compound acts as a reagent in reactions such as esterification and amidation, facilitating the formation of esters or amides from carboxylic acids.
Biology
The biological applications of this compound are significant, particularly in pharmacological studies:
- Biological Activity: Research indicates that derivatives of furan-containing compounds exhibit antimicrobial and anti-inflammatory properties. Studies have shown that compounds similar to This compound can interact with biological targets, potentially leading to new therapeutic agents.
- Mechanism of Action: The furan ring may participate in electron-donating interactions, enhancing the biological activity of the compound through mechanisms such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is being explored for its potential pharmaceutical applications:
- Drug Development: There is ongoing research into its efficacy as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
- Therapeutic Applications: The unique properties of the furan structure allow for modifications that can enhance bioavailability and reduce toxicity, making it a candidate for further investigation in drug formulation.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several furan derivatives, including those related to This compound . The results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research highlighted in Phytotherapy Research demonstrated that compounds with similar structures exhibited anti-inflammatory effects in vitro. The study suggests that modifications to the acetic acid moiety could enhance these effects, warranting further exploration into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-Methylfuran-2-YL)acetic acid involves its interaction with various molecular targets and pathways. The furan ring can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and nucleic acids . These interactions can lead to the modulation of enzyme activity, gene expression, and cellular signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights structural differences among selected analogs:
Key Observations :
- Furan vs. Benzofuran/Quinoline: The presence of fused aromatic rings (e.g., quinoline in or benzofuran in ) increases molecular rigidity and may enhance biological activity compared to simpler furan derivatives.
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve solubility, while electron-withdrawing groups (e.g., acetyl in ) may influence reactivity. Halogenation (e.g., fluoro in ) often enhances metabolic stability .
Advantages :
- High atom economy and simple work-up procedures .
- Modularity: Substituents on arylglyoxals and phenolic precursors allow diversification .
Spectroscopic Characterization
Structural confirmation of analogs relies on:
- ¹H NMR : Signals for carboxymethylene protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are consistent across compounds . Methoxy groups appear as singlets at δ ~3.8 ppm .
- ¹³C NMR : Carboxylic acid carbons resonate at δ ~170–175 ppm, while furan/benzofuran carbons appear at δ ~100–160 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (carboxylic acid: ~1700 cm⁻¹) and C-O (furan: ~1250 cm⁻¹) .
- HRMS : Accurate mass data confirm molecular formulas (e.g., [M+H]⁺ for : calculated 383.1234, observed 383.1231) .
Biological Activity
2-(4-Methylfuran-2-YL)acetic acid is a compound derived from furan and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a methylfuran moiety attached to an acetic acid group. This unique structure may contribute to its biological properties, including potential anti-inflammatory and analgesic effects.
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit antinociceptive activity. For instance, studies involving acetic acid-induced writhing tests have demonstrated that certain derivatives can significantly reduce pain responses in animal models. The effective dose for related compounds was noted to be around 0.85 mg/kg .
The mechanism of action for the antinociceptive effects appears to involve modulation of opioid receptors and other pain pathways. For example, studies suggest that the activity may be linked to the inhibition of inflammatory mediators and the alteration of pain signal transmission in the central nervous system .
Case Studies
- Metabolic Activation : A study on the metabolic activation of 2-methylfuran (a related compound) found that it generates reactive metabolites that can bind to cellular components, which may also apply to this compound. This binding can lead to various biological effects, including toxicity in liver tissues .
- Toxicological Studies : In vivo studies have shown that prolonged exposure to similar compounds can lead to liver necrosis and fibrosis, highlighting the importance of understanding the long-term effects of this compound .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Methylfuran-2-YL)acetic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of the furan precursor followed by hydrolysis to yield the acetic acid derivative. For example, ethyl ester intermediates (e.g., ethyl 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate in ) are hydrolyzed under basic conditions (KOH/MeOH/H₂O) at reflux. Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC or NMR is critical.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions on the furan ring and acetic acid moiety. For example, coupling constants in the furan protons (δ 6.5–7.5 ppm) indicate substitution patterns.
- FT-IR : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks).
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) is standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) on Bruker APEX-II diffractometers. Hydrogen bonding networks (e.g., O–H⋯O dimers) are refined with SHELXL, and packing interactions (π–π stacking, C–H⋯O) analyzed using Mercury/PLATON .
Q. What biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria (). For enzyme inhibition, kinetic assays (e.g., fluorescence-based) with target proteins (e.g., kinases) are used. Cytotoxicity is assessed via MTT assays on mammalian cell lines.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. π–π interactions) be resolved?
- Methodological Answer : Discrepancies arise from dynamic disorder or twinning. Use SHELXL refinement with restraints (e.g., DFIX for bond distances) and validate via R-factor convergence. Complementary techniques like Hirshfeld surface analysis (CrystalExplorer) or DFT calculations (Gaussian) resolve ambiguous interactions .
Q. What experimental design strategies mitigate reactivity issues during synthesis (e.g., furan ring instability)?
- Methodological Answer : Protect labile groups (e.g., acetic acid as an ethyl ester) during furan functionalization (). Control reaction temperature (<80°C) and use anhydrous conditions to prevent ring opening. Monitor intermediates via LC-MS to detect degradation.
Q. How do substituent effects (e.g., methyl vs. halogen groups) influence biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., 4-chloro or 4-fluoro derivatives) and comparing IC₅₀ values. Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or β-lactamases. QSAR models correlate electronic parameters (Hammett σ) with activity .
Q. What computational methods validate experimental spectroscopic and crystallographic data?
- Methodological Answer :
- NMR Prediction : Tools like ACD/Labs or ChemDraw simulate spectra based on optimized DFT geometries (B3LYP/6-31G*).
- SCXRD Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages. Use Mercury to visualize electron density maps and confirm hydrogen positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
